SNIPER(BRD)-1 is a heterobifunctional molecule composed of three key parts [1]:
The mechanism is event-driven, as illustrated below [1]:
This compound induces ubiquitination and proteasomal degradation of target proteins.
This process is catalytic; the this compound molecule is not consumed and can be recycled to degrade multiple target protein molecules [1].
The table below summarizes the key quantitative data for this compound.
| Target | Activity (IC50) | Experimental Observation (in LNCaP cells) |
|---|---|---|
| cIAP1 | 6.8 nM [2] | Reduced protein levels after 6-24 h treatment [2] |
| cIAP2 | 17 nM [2] | Information not specified in search results |
| XIAP | 49 nM [2] | Reduced protein levels after 6-24 h treatment [2] |
| BRD4 | Information not specified in search results | Reduced protein levels after 6-24 h treatment [2] |
For researching this compound, a typical in vitro workflow involves treating cells and analyzing protein degradation via Western Blot [2].
Typical in vitro workflow for validating this compound activity.
Detailed Methodology [2]:
This compound is one example of IAP-based PROTACs. This technology is distinguished from traditional small-molecule inhibitors and other PROTACs.
| Feature | Traditional Small-Molecule Inhibitors | PROTACs (including SNIPERs) |
|---|---|---|
| Mode of Action | Occupation-driven (binds active site) [1] | Event-driven (induces degradation) [1] |
| Effect on Protein | Inhibits function [1] | Eliminates protein [1] |
| Dosing | Requires high doses to maintain effect [1] | Catalytic; lower doses possible [1] |
| Target Scope | Limited to proteins with functional sites [1] | Broader (scaffolds, non-enzymatic) [1] |
Compared to other PROTACs [1]:
SNIPER(BRD)-1 is a chimeric molecule composed of three distinct parts linked covalently [1] [2]:
| Component | Description | Role in the Molecule |
|---|---|---|
| Target Protein Ligand | (+)-JQ-1 (a BET bromodomain inhibitor) [2] | Binds to the Bromodomain-containing protein 4 (BRD4) |
| E3 Ligase Ligand | LCL161 (an IAP antagonist) [2] | Recruits the E3 ubiquitin ligase (cIAP1, cIAP2, or XIAP) |
| Linker | A chemical linker (Hy-W008005) [2] | Connects the two ligands with optimal length and geometry |
The relationship between these components and their targets is illustrated below:
This compound structure and target binding.
This compound operates through a catalytic cycle to induce degradation of its targets [1] [3] [4]. The process begins after the molecule enters the cell.
This compound catalytic degradation cycle.
Validating this compound involves specific experimental protocols to measure its degradation efficiency and potency [2].
| Assay Type | Key Findings for this compound |
|---|---|
| Target Engagement (In Vitro Binding) | IC50 for cIAP1: 6.8 nM; for cIAP2: 17 nM; for XIAP: 49 nM [2]. |
| Degradation Efficiency (Cellular Assay) | Induces degradation of BRD4, cIAP1, and XIAP in cancer cells [2]. |
| Functional Consequences (Proliferation Assay) | Induces cancer cell death [2]. |
A typical workflow for validating its degradation activity is as follows:
Experimental workflow for degradation validation.
This compound is a key research tool for several applications:
A primary strategic advantage of this compound and related technologies is the event-driven mode of action [1]. Unlike traditional inhibitors that require high occupancy, PROTACs and SNIPERs catalytically induce a single ubiquitination event, then are released to repeat the process [1]. This can target proteins resistant to conventional small-molecule inhibitors [1] [5].
The table below summarizes the core information available for this compound, a proteolysis-targeting chimera designed to degrade specific proteins.
| Property | Description |
|---|---|
| Molecular Type | SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) / PROTAC (Proteolysis Targeting Chimera) [1] [2] |
| Targets & IC₅₀ | • cIAP1: 6.8 nM • cIAP2: 17 nM • XIAP: 49 nM [1] | | Molecular Weight | 1056.73 g/mol [1] | | Chemical Formula | C₅₃H₆₆ClN₉O₈S₂ [1] | | CAS Number | 2095244-54-3 [1] | | Mechanism of Action | Heterobifunctional degrader; recruits target proteins (BRD4) to E3 ubiquitin ligases (cIAP1), triggering ubiquitination and proteasomal degradation [1] [2] |
The primary experimental data comes from a Western Blot analysis conducted in LNCaP cells (a prostate cancer cell line) [1].
The following diagram illustrates the proposed mechanism of action for this compound, which leads to the degradation of target proteins like BRD4.
This compound mechanism: induces ubiquitination and degradation of target proteins.
To further your research, I suggest searching for primary literature on platforms like PubMed using terms "This compound SAR," "PROTAC structure-activity relationship," or "IAP-targeting degraders." Patent documents could also be a valuable source of detailed synthetic and structural information.
SNIPER(BRD)-1 is a heterobifunctional degrader composed of an IAP antagonist (LCL-161 derivative) linked to a BET inhibitor ((+)-JQ-1). It targets proteins for ubiquitination and proteasomal degradation by bridging them to Inhibitor of Apoptosis Proteins (IAPs), which function as E3 ubiquitin ligases [1] [2]. This compound induces the degradation of BRD4, cIAP1, and XIAP, but through distinct mechanisms [1] [3].
The table below summarizes the core findings on how different SNIPER(BRD) compounds affect protein degradation.
| Compound | IAP Ligand | BRD4 Ligand | Degradation Efficacy (cIAP1/XIAP/BRD4) | Key Mechanistic Insight |
|---|---|---|---|---|
| This compound | LCL-161 derivative | (+)-JQ-1 | Degrades all three [1] | Reference active compound [1] |
| SNIPER(BRD)-3 | N-methylated LCL-161 (inactive) | (+)-JQ-1 | No degradation of any [1] | Must bind IAPs to function [1] |
| SNIPER(BRD)-4 | LCL-161 derivative | (-)-JQ-1 (inactive) | Degrades cIAP1 only [1] [3] | Ternary complex needed for XIAP/BRD4 [1] [3] |
| LCL-161 + (+)-JQ-1 (mix) | LCL-161 (free) | (+)-JQ-1 (free) | Degrades cIAP1 only [1] | Linked ligands essential for BRD4/XIAP degradation [1] |
A standard protocol for validating this compound activity and mechanism involves several key steps, as visualized below.
A flowchart of the key experimental steps to study this compound.
Here are the detailed methodologies for the key experiments cited in the mechanistic studies:
The following diagram illustrates the two distinct degradation mechanisms induced by this compound.
Two distinct degradation pathways induced by this compound.
SNIPER(BRD)-1 is a chimeric molecule composed of (+)-JQ-1 (a BRD4 ligand) linked to an LCL-161 derivative (an IAP antagonist) [1] [2]. Its structure is illustrated in the following table:
| Component | Description & Role |
|---|---|
| Target Protein Ligand | (+)-JQ-1: Binds to the bromodomain of BRD4, an epigenetic regulator [1] [2]. |
| E3 Ligase Ligand | LCL-161 derivative: A high-affinity antagonist that recruits IAP E3 ubiquitin ligases (cIAP1, cIAP2, XIAP) [3] [1]. |
| Linker | A chemical connector (PEG-based) that tethers the two ligands, allowing for the formation of a productive ternary complex [2]. |
The efficacy of this compound is quantified by its binding affinity to IAPs and its ability to degrade target proteins, as shown below:
| Measurement Type | Target | Value | Context / Notes |
|---|---|---|---|
| Binding Affinity (IC₅₀) [2] | cIAP1 | 6.8 nM | Half-maximal inhibitory concentration |
| cIAP2 | 17 nM | Half-maximal inhibitory concentration | |
| XIAP | 49 nM | Half-maximal inhibitory concentration | |
| Degradation Activity [3] [2] | BRD4 | Significant reduction | Observed in LNCaP cells at 0.1 µM within 6 hours. |
| cIAP1 | Significant reduction | Simultaneously degraded with target protein. | |
| XIAP | Significant reduction | Simultaneously degraded with target protein. |
This compound degrades proteins by bringing a target protein (POI) into proximity with an E3 ubiquitin ligase, triggering polyubiquitination and proteasomal degradation [4] [5]. A key feature is its ability to simultaneously degrade target BRD4 and IAPs themselves via distinct mechanisms [3].
The following diagram illustrates the two distinct degradation pathways induced by this compound.
As the diagram shows:
Critical insights into this compound function come from controlled experiments using inactive analogs [3]:
This compound represents a promising strategy in targeted protein degradation. Its unique ability to simultaneously degrade oncogenic proteins like BRD4 and anti-apoptotic IAPs provides a potential dual-therapeutic advantage against cancers [4] [6].
This compound is a Proteolysis-Targeting Chimera (PROTAC) composed of three distinct parts, as summarized in the table below [1] [2]:
| Component | Role in the Molecule | Description and Function |
|---|---|---|
| JQ-1 (Ligand) | Target Protein Ligand | A potent and selective inhibitor of the BET family of bromodomains, particularly BRD4. It serves as the part that binds to the target protein of interest (POI) [3] [4]. |
| LCL-161 (Ligand) | E3 Ubiquitin Ligase Ligand | An antagonist of cellular Inhibitor of Apoptosis Proteins (cIAP1). It is designed to recruit the E3 ubiquitin ligase complex [1] [2]. |
| Linker | Connector | A chemical chain that covalently links the two ligands, allowing them to form a complex that brings the target protein (BRD4) and the E3 ligase into close proximity [1]. |
The molecular formula of this compound is C53H66ClN9O8S2, and its molecular weight is 1056.73 g/mol [1] [2]. The CAS Number is 2095244-54-3 [1] [2].
This compound demonstrates potent degradation activity against several proteins. The following table lists its half-maximal inhibitory concentration (IC₅₀) values for key targets [1] [2]:
| Target Protein | IC₅₀ Value |
|---|---|
| cIAP1 | 6.8 nM |
| cIAP2 | 17 nM |
| XIAP | 49 nM |
Experimental Evidence: In vitro studies using LNCaP cells have shown that treatment with this compound significantly reduces the protein levels of BRD4, cIAP1, and XIAP. The protocol involved treating the cells with a concentration range of 0.003 to 1 µM and observing the degradation effects after 6 and 24 hours of incubation [1].
This compound operates via the ubiquitin-proteasome system (UPS), a primary intracellular pathway for protein degradation [5]. Its mechanism is illustrated in the diagram below:
This event-driven, catalytic mechanism allows this compound to be recycled and degrade target proteins repeatedly, which can offer advantages over traditional occupancy-driven inhibitors that merely block protein function [3] [5].
SNIPERs are heterobifunctional molecules that work by recruiting IAPs, a family of RING-type E3 ubiquitin ligases, to a specific Protein of Interest (POI). This forced proximity leads to the polyubiquitination of the POI, marking it for destruction by the proteasome [1] [2] [3].
The following diagram illustrates the catalytic degradation cycle:
A SNIPER molecule catalytically induces target protein degradation via the ubiquitin-proteasome system.
A distinctive feature of many SNIPERs is their ability to induce the simultaneous degradation of both the target POI and the IAPs themselves (such as cIAP1 and XIAP) [2] [4]. This dual effect is particularly advantageous in cancer treatment, as cancer cells often overexpress IAPs to evade cell death [4].
Like other degraders, a SNIPER consists of three core elements:
The choice of IAP ligand significantly influences the degradation efficacy of a SNIPER. Research has identified several key ligands, with varying frequencies of use [1].
| IAP Ligand | Key Characteristics & Notes | Approx. Usage Frequency in Reported SNIPERs [1] |
|---|---|---|
| LCL-161 derivative | A high-affinity, pan-IAP antagonist; improves SNIPER efficiency [7] [1]. | ~31% |
| Bestatin (MeBS) | Used in the first developed SNIPER; often has lower efficiency compared to newer ligands [1] [8]. | ~28% |
| MV1 derivative | A pan-IAP antagonist; demonstrates stronger anti-proliferative activity in SNIPERs [7] [1]. | ~10% |
| IAP Ligand 4 | Another ligand used in SNIPER design [1]. | ~9% |
SNIPERs have been successfully designed to degrade a wide range of proteins implicated in various diseases, especially cancer. The table below lists some key proteins targeted by SNIPERs and the related diseases [1].
| Target Protein | Associated Disease(s) | Example SNIPER (if provided) |
|---|---|---|
| Androgen Receptor (AR) | Prostate Cancer [1] | SNIPER-1 [1] |
| BCR-ABL | Chronic Myeloid Leukemia [1] | SNIPER(ABL)-019, -033, -050 [2] |
| BRD4 | Cancer [1] | SNIPER(BRD)-1 [2] |
| Estrogen Receptor α (ERα) | Breast Cancer [1] | SNIPER(ER)-87 [2] |
| TACC3 | Cancer [1] | SNIPER(TACC3)-1, -2, -11 [2] |
| BCL-XL, CDK9, EGFR, IRAK4 | Cancers, Inflammatory Diseases [1] |
SNIPERs are one modality within the broader field of Targeted Protein Degradation (TPD). The following table compares them with the well-known PROTAC technology.
| Feature | SNIPERs | PROTACs |
|---|---|---|
| E3 Ligase Recruited | IAP family (cIAP1, cIAP2, XIAP) [1] [2] | Various, most commonly CRBN and VHL [7] [6] |
| Unique Mechanism | Can induce simultaneous degradation of IAPs and the POI [4] | Typically degrades only the POI |
| Therapeutic Implication | Potential to counteract IAP-mediated therapy resistance in cancer [4] | -- |
| Structural Note | A subset of PROTACs that specifically use IAP ligands [8] | An umbrella term for heterobifunctional degraders |
When working with SNIPERs in a research setting, several key parameters and controls are essential for validating their activity [3].
SNIPER technology represents a versatile and powerful strategy for targeted protein degradation. Its unique ability to co-degrade IAPs offers a distinct advantage in oncology, and its modular design allows for expansion to new targets.
| Aspect | Description / Value | Experimental Context |
|---|---|---|
| Targets | BRD4, cIAP1, XIAP [1] | Protein degradation observed in LNCaP cells [1]. |
| IC₅₀ Values | cIAP1: 6.8 nM; cIAP2: 17 nM; XIAP: 49 nM [1] | Measured for cIAP1, cIAP2, and XIAP proteins [1]. |
| Protein Degradation | Significant reduction of BRD4, cIAP1, and XIAP levels [1] | Treatment in LNCaP cells; concentrations: 0.003-1 μM; duration: 6 & 24 hours [1]. |
SNIPER(BRD)-1 is a bifunctional degrader molecule. Its structure consists of three parts [1]:
The proposed mechanism of action for this compound, based on the general SNIPER technology, can be visualized as follows [2]:
Diagram of the this compound mechanism, where it brings the target protein (BRD4) and E3 ligase (cIAP1) together, leading to ubiquitination and proteasomal degradation of BRD4.
This mechanism is event-driven, meaning a single SNIPER molecule can catalyze multiple rounds of target degradation, offering a potential advantage over traditional inhibitors [3].
Based on the search results, the following detailed experimental data and protocols for this compound are not available:
The table below summarizes the key characteristics of this compound for your experimental planning:
| Property | Description |
|---|---|
| Molecular Composition | Heterobifunctional molecule composed of a derivative of the IAP antagonist LCL-161 linked to the BET inhibitor (+)-JQ-1 [1]. |
| Primary Target & Mechanism | Promotes the degradation of BRD4 by recruiting the ubiquitin-proteasome system [1]. |
| Key Bioactivity (IC₅₀) | • cIAP1: 6.8 nM • cIAP2: 17 nM • XIAP: 49 nM [1] | | Molecular Weight | 1056.73 [1] | | Molecular Formula | C₅₃H₆₆ClN₉O₈S₂ [1] |
This compound works by inducing ubiquitination and degradation of target proteins. The diagram below illustrates this mechanism and a general experimental workflow for in vitro analysis.
Based on the mechanism and general principles of targeted protein degradation, here are critical factors to consider when designing your in vitro protocol:
SNIPER(BRD)-1 represents an innovative proteolysis-targeting chimera (PROTAC) molecule designed to simultaneously target two critical cancer survival protein families: bromodomain-containing protein 4 (BRD4) and inhibitor of apoptosis proteins (IAPs). This bifunctional degrader consists of three key components: a derivative of the IAP antagonist LCL-161, the BET inhibitor (+)-JQ-1, and a linker connecting these two pharmacophores [1] [2]. The molecular weight of this compound is 1056.73, with a chemical formula of C₅₃H₆₆ClN₉O₈S₂ and CAS number 2095244-54-3 [1] [3].
The mechanism of action follows the established PROTAC paradigm, where the molecule hijacks the cellular ubiquitin-proteasome system to induce targeted protein degradation. The (+)-JQ-1 component binds to BRD4, while the LCL-161 derivative engages cellular IAPs, particularly cIAP1. This simultaneous binding brings the target proteins into proximity with E3 ubiquitin ligases, leading to their polyubiquitination and subsequent degradation by the proteasome [2]. This catalytic mode of action represents a significant advantage over traditional occupancy-based inhibitors, as it offers prolonged pharmacological effects and potentially enhanced efficacy at lower doses [4].
Table 1: Structural Components of this compound
| Component | Pharmacophore | Target | Function |
|---|---|---|---|
| Blue region | LCL-161 derivative | cIAP1/2, XIAP | E3 ubiquitin ligase recruitment |
| Pink region | (+)-JQ-1 | BRD4 | Target protein binding |
| Black region | Linker | - | Spatial optimization |
This compound demonstrates potent binding affinity across its multiple targets, with particularly strong activity against cIAP1. The quantitative binding profile reveals a hierarchy of target engagement that underscores the compound's primary mechanism of action [1] [2].
Table 2: IC₅₀ Values of this compound for Key Targets
| Target Protein | IC₅₀ Value (nM) | Biological Function |
|---|---|---|
| cIAP1 | 6.8 nM | E3 ubiquitin ligase, apoptosis regulation |
| cIAP2 | 17 nM | E3 ubiquitin ligase, apoptosis regulation |
| XIAP | 49 nM | Caspase inhibition, apoptosis suppression |
| BRD4 | Degraded via PROTAC mechanism | Transcriptional coactivator, cell cycle progression |
The subnanomolar to nanomolar potency across these targets enables effective degradation at low concentrations, making this compound a valuable tool compound for investigating the complex interplay between epigenetic regulation and apoptosis in cancer cells.
In LNCaP prostate cancer cells, this compound demonstrates concentration-dependent protein degradation across its target spectrum. Treatment with 0.003-1 μM of this compound for 6-24 hours resulted in significant reduction in BRD4, cIAP1, and XIAP protein levels as measured by Western blot analysis [1]. The degradation efficiency was both time-dependent and concentration-dependent, with more pronounced effects observed at higher concentrations and longer incubation periods.
The biphasic degradation profile observed with this compound is consistent with the hook effect common to PROTAC molecules, where excessive compound concentrations disrupt productive ternary complex formation. This phenomenon should be considered when optimizing dosing regimens for experimental applications [4].
This protocol details the methodology for assessing this compound-mediated degradation of target proteins (BRD4, cIAP1, and XIAP) in LNCaP cells through Western blot analysis [1].
Cell Culture and Seeding:
Compound Treatment:
Protein Extraction:
Western Blot Analysis:
Data Analysis:
This protocol assesses the functional consequences of this compound-mediated protein degradation on cell viability and apoptosis induction.
Cell Viability Assessment:
Apoptosis Detection:
The following diagram illustrates the experimental workflow for evaluating this compound effects, from compound treatment to functional analysis:
BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins that functions as a critical epigenetic reader in gene regulation. Through its two bromodomains (BD1 and BD2), BRD4 binds to acetylated lysine residues on histone tails, recruiting transcriptional regulatory complexes to specific genomic locations [5] [6]. A primary mechanism involves BRD4's interaction with the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to initiate transcription elongation [7] [8] [6].
In cancer biology, BRD4 assumes particular importance due to its role in regulating the expression of key oncogenes such as c-MYC, c-FOS, and cyclin D1 [5] [4]. BRD4 binding is significantly enriched in super-enhancer regions of tumor-associated genes, making it a master regulator of oncogenic transcription networks [5]. This functionality is especially critical in various hematological malignancies and solid tumors, where BRD4 dependency has been well-established [5] [7]. The development of BRD4-targeted therapies, including PROTAC degraders like this compound, represents a promising strategy for specifically disrupting these oncogenic transcriptional programs.
The inhibitor of apoptosis proteins (IAPs), including cIAP1, cIAP2, and XIAP, function as key regulators of programmed cell death. These proteins suppress apoptosis through multiple mechanisms, primarily by inhibiting caspase activity and modulating cell survival signaling pathways [1] [2]. cIAP1 and cIAP2 additionally function as E3 ubiquitin ligases in the NF-κB signaling pathway, influencing both cell survival and inflammatory responses [8].
In cancer cells, IAPs are frequently overexpressed, conferring resistance to apoptosis and enabling tumor survival and progression [7] [8]. The simultaneous degradation of both BRD4 and IAP proteins by this compound creates a dual pro-apoptotic stimulus that can potentially overcome the compensatory mechanisms that limit the efficacy of single-target agents.
The following diagram illustrates the key signaling pathways affected by this compound-mediated degradation of BRD4 and IAP proteins:
Beyond its established role in transcriptional regulation, BRD4 has emerged as a master regulator of multiple programmed cell death (PCD) pathways, including apoptosis, autophagy, necroptosis, pyroptosis, and ferroptosis [7] [8]. In apoptosis regulation, BRD4 exerts control over both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways through transcriptional regulation of BCL-2 family members and other apoptosis regulators [8].
The complex interplay between BRD4 and cell death pathways reveals context-dependent functions, where BRD4 can display both pro-survival and pro-death activities depending on cellular context and interacting partners [8]. This nuanced understanding of BRD4 biology highlights the potential advantages of degradation approaches like this compound over simple inhibition, as degradation may more completely disrupt the diverse functional interactions of BRD4.
Table 3: BRD4 Regulation of Apoptosis-Related Genes
| Gene | Regulation by BRD4 | Function in Apoptosis | Experimental Evidence |
|---|---|---|---|
| BCL-2 | Upregulation (direct) | Anti-apoptotic | BRD4 binds to BCL-2 promoter/super-enhancer [8] |
| MCL-1 | Upregulation (direct) | Anti-apoptotic | BRD4 recruits MED1 to super-enhancers [8] |
| PUMA | Downregulation (direct) | Pro-apoptotic | BRD4 binds to PUMA promoter [8] |
| NOXA | Downregulation (direct) | Pro-apoptotic | BRD4 binds to NOXA promoter [8] |
| BIM | Downregulation (indirect) | Pro-apoptotic | Via miR17-92 expression [8] |
| cFLIP | Upregulation (direct) | Anti-apoptotic | Inhibition of death receptor pathway [8] |
This compound presents significant utility across multiple cancer research contexts, particularly in malignancies characterized by BRD4 dependency and apoptosis evasion. The compound's ability to simultaneously degrade multiple target classes makes it especially valuable for investigating functional redundancies and compensatory mechanisms in cancer signaling networks. In BRD4-dependent cancers such as NUT midline carcinoma, mixed lineage leukemia, and certain subtypes of acute myeloid leukemia, this compound can potentially deliver enhanced efficacy compared to selective BRD4 inhibitors [5] [4].
The dual degradation mechanism may also address challenges of drug resistance that often emerge with single-target approaches. By simultaneously targeting transcriptional addiction and apoptosis blockade, this compound creates a synthetic lethality that may be particularly effective in aggressive malignancies with complex resistance mechanisms. Furthermore, the compound serves as an excellent tool for mechanistic studies exploring the crosstalk between epigenetic regulation and apoptosis signaling.
The multi-target nature of this compound creates opportunities for rational combination strategies with conventional and targeted therapies. Potential synergistic combinations include:
When developing combination regimens, researchers should consider the potential for overlapping toxicities and employ staggered treatment schedules to mitigate potential adverse effects while maintaining therapeutic synergy.
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that belongs to a specific subclass known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) [1] [2]. Its molecular structure consists of three key components:
Its mechanism of action is illustrated below. This compound simultaneously binds to the target protein BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of BRD4, tagging it for recognition and degradation by the proteasome [1] [4].
Diagram 1: Mechanism of Action for this compound-Induced Protein Degradation.
The following tables summarize the biochemical and cellular degradation profile of this compound.
Table 1: In Vitro Biochemical IC₅₀ Values of this compound [3]
| Target Protein | IC₅₀ (nM) |
|---|---|
| cIAP1 | 6.8 nM |
| cIAP2 | 17 nM |
| XIAP | 49 nM |
Table 2: Experimental Parameters for Western Blot Analysis [3]
| Parameter | Details |
|---|---|
| Cell Line | LNCaP cells |
| Concentration Range | 0 - 1 µM (0, 0.003, 0.01, 0.03, 0.1, 0.3, 1 µM) |
| Incubation Time | 6 hours and 24 hours |
| Key Findings | Significant reduction in protein levels of BRD4, cIAP1, and XIAP. |
This protocol outlines the key steps for detecting protein degradation induced by this compound in cell cultures, incorporating best practices for quantitative Western blotting [5].
Workflow Overview:
Diagram 2: Western Blot Experimental Workflow.
Step-by-Step Methodology:
1. Cell Seeding and this compound Treatment
2. Protein Extraction and Quantification
3. Gel Electrophoresis and Transfer
4. Immunoblotting
5. Detection and Data Analysis
The table below summarizes the key quantitative data available for SNIPER(BRD)-1 from the search results [1] [2].
| Parameter | Value | Reference / Source |
|---|---|---|
| Molecular Weight | 1056.73 g/mol | [1] [2] |
| CAS Number | 2095244-54-3 | [1] [2] |
| Molecular Formula | C₅₃H₆₆ClN₉O₈S₂ | [1] [2] |
| Targets & IC₅₀ | cIAP1: 6.8 nM cIAP2: 17 nM XIAP: 49 nM BRD4: Degraded via ubiquitin-proteasome pathway | [1] [2] | | Recommended Stock Solvent | DMSO | [1] |
The following protocol is adapted from supplier data for preparing a standard concentrated stock solution in DMSO for in vitro studies [1].
The search results include specific data on the use of this compound in LNCaP prostate cancer cells, which can serve as a reference for your experimental design [1].
Reported Treatment Conditions (in LNCaP cells) [1]:
The following diagram illustrates the typical workflow for preparing and using this compound in a cell-based experiment, based on standard laboratory practice and the information above.
I hope these application notes provide a solid foundation for your work. Should you require further details on a specific aspect of your experimental design, feel free to ask!
This compound is a bifunctional chimera molecule designed as a Specific and Non-genetic IAP-dependent Protein Eraser that induces targeted protein degradation through the ubiquitin-proteasome system. This compound consists of an IAP antagonist LCL-161 derivative connected to a BET inhibitor (+)-JQ-1 via a synthetic linker. This compound simultaneously targets Bromodomain-containing protein 4 (BRD4) and Inhibitor of Apoptosis Proteins (IAPs), specifically cellular IAP1 (cIAP1), cIAP2, and XIAP. The compound mediates the ubiquitination and proteasomal degradation of these proteins, making it a valuable tool for investigating targeted protein degradation strategies in cancer research and drug discovery.
The molecular weight of this compound is 1056.73 g/mol with the chemical formula C53H66ClN9O8S2 and CAS registry number 2095244-54-3. Its primary mechanism involves the formation of a ternary complex between the target protein (BRD4) and E3 ubiquitin ligases (IAPs), leading to polyubiquitination of the target and subsequent degradation by the proteasome. Research demonstrates that this compound effectively reduces protein levels of BRD4, cIAP1, and XIAP in LNCaP human prostate cancer cells with IC50 values of 6.8 nM, 17 nM, and 49 nM for cIAP1, cIAP2, and XIAP, respectively [1] [2] [3].
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to the compound's limited solubility in aqueous buffers. The solubility characteristics in DMSO have been consistently documented across multiple commercial and research sources:
Table 1: this compound Solubility Data in DMSO
| Concentration (mg/mL) | Concentration (mM) | Notes | Source |
|---|---|---|---|
| 66.67 mg/mL | 63.09 mM | Hygroscopic DMSO may impact solubility; requires ultrasonic assistance | [1] |
| 100 mg/mL | 94.63 mM | Requires ultrasonic treatment for complete dissolution | [4] |
| 200 mg/mL | 216.56 mM | Concentration reported for similar SNIPER compounds; requires ultrasonic treatment | [5] |
For biological applications, DMSO concentrations should be kept below 0.1% in cell culture media to maintain cell viability and prevent solvent toxicity [6]. This requires careful dilution of the stock solution into aqueous buffers or culture media.
Proper storage conditions are essential for maintaining this compound stability and activity:
Table 2: Storage Conditions for this compound
| Form | Temperature | Atmosphere | Duration | Notes | |----------|----------------|----------------|--------------|-----------| | Solid powder | -20°C | Under nitrogen | 3 years | Protect from light and moisture | [1] [7] | | DMSO stock solution | -80°C | Under nitrogen | 6 months | Avoid repeated freeze-thaw cycles; aliquot recommended | [1] [3] | | DMSO stock solution | -20°C | Under nitrogen | 1 month | For short-term storage | [1] [4] | | Working dilution | 4°C | Ambient | 1 month | Applies to diluted solutions in PBS or culture media | [4] |
Objective: Prepare a 50 mM stock solution of this compound in DMSO for cell-based assays.
Materials:
Procedure:
Quality Control: Verify the concentration of the stock solution by measuring absorbance at λmax if the spectrophotometric properties are known.
Objective: Evaluate the degradation of BRD4, cIAP1, and XIAP in LNCaP human prostate cancer cells treated with this compound.
Materials:
Procedure:
Expected Results: this compound treatment should show concentration-dependent degradation of BRD4, cIAP1, and XIAP, with significant reduction observed at 0.1 μM after 6 hours of treatment.
This compound operates through a sophisticated mechanism that engages the cellular protein degradation machinery. The diagram below illustrates the key steps in this process:
The degradation mechanism differs between cIAP1 and XIAP/BRD4:
cIAP1 Degradation: The IAP antagonist module (LCL-161 derivative) in this compound binds directly to cIAP1, inducing autoubiquitylation and proteasomal degradation without requiring ternary complex formation. This is demonstrated by the fact that SNIPER(BRD)-4, which contains the inactive enantiomer (-)-JQ-1 that cannot bind BRD4, still degrades cIAP1 but not XIAP or BRD4 [2].
XIAP and BRD4 Degradation: These require the formation of a ternary complex where this compound simultaneously engages both the target protein (BRD4) and the E3 ubiquitin ligase (XIAP). This bridging induces proximity, leading to ubiquitin transfer to the target protein. Evidence for this includes the observation that a mixture of free (+)-JQ-1 and LCL-161 ligands fails to degrade BRD4 and XIAP, indicating that the covalent connection in the chimera is essential [2].
The different degradation mechanisms have important implications for experimental design and interpretation of results when using this compound as a research tool.
The complete experimental process for evaluating this compound activity, from solution preparation to data analysis, is visualized below:
Table 3: Troubleshooting Guide for this compound Experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| Precipitate formation in stock solution | Water absorption in DMSO | Use fresh, anhydrous DMSO; store with desiccant |
| Reduced degradation activity | Repeated freeze-thaw cycles | Prepare single-use aliquots; avoid more than 3 freeze-thaw cycles |
| High background in Western blot | Non-specific antibody binding | Optimize antibody dilution; increase blocking time |
| No degradation observed | Incorrect concentration range | Perform dose-response (0.003-1 μM) and time-course (6-24 h) experiments |
| Cell toxicity at low concentrations | DMSO concentration too high | Ensure final DMSO concentration ≤0.1% in cell treatments |
Solubility Limitations: If this compound does not dissolve completely at the desired concentration, consider preparing a lower concentration stock (e.g., 10-20 mM) to ensure complete solubility.
Control Experiments: Always include appropriate controls:
Validation of Degradation Mechanism: To confirm the ubiquitin-proteasome-dependent mechanism:
Cell Line Considerations: While LNCaP cells have been well-characterized for this compound activity, the efficiency may vary across different cell lines due to differences in IAP expression levels, proteasome activity, or membrane permeability.
This compound represents a powerful chemical tool for investigating targeted protein degradation and its applications in cancer research and drug discovery. The successful implementation of this compound experiments requires careful attention to solubility properties, appropriate storage conditions, and optimized experimental protocols. The unique mechanism of action—simultaneously targeting both IAP proteins and BRD4—provides opportunities to study complex protein degradation pathways and their functional consequences in cellular models.
By following the detailed protocols and troubleshooting guidelines outlined in these application notes, researchers can reliably utilize this compound to advance their investigations into targeted protein degradation and its therapeutic potential.
Target Audience: Researchers, scientists, and drug development professionals in chemical biology and oncology.
SNIPER(BRD)-1 is a bifunctional proteolysis-targeting chimera that hijacks the ubiquitin-proteasome system to induce targeted protein degradation. It is classified as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) [1]. Its structure consists of three key components:
The molecule operates by bringing the E3 ubiquitin ligase complex into proximity with the target protein, inducing its polyubiquitination and subsequent degradation by the proteasome [2] [5]. A key characteristic of this compound is its ability to simultaneously degrade its primary target, BRD4, and the E3 ligases themselves, specifically cIAP1 and XIAP [2]. This dual action can be particularly advantageous in cancer research, as many cancer cells overexpress IAPs to survive [5] [1].
The following tables summarize the potency and efficacy of this compound against its known protein targets.
Table 1: Binding Affinity (IC₅₀) of this compound to IAPs [2] [4] [3]
| Target Protein | IC₅₀ Value | Function |
|---|---|---|
| cIAP1 | 6.8 nM | Primary E3 Ubiquitin Ligase |
| cIAP2 | 17 nM | E3 Ubiquitin Ligase |
| XIAP | 49 nM | Primary E3 Ubiquitin Ligase for BRD4 Degradation |
Table 2: Protein Degradation Parameters in LNCaP Cells [2]
| Parameter | BRD4 | cIAP1 | XIAP |
|---|---|---|---|
| Optimal Concentration | 0.1 µM | 0.1 µM | 0.1 µM |
| Time to Observable Degradation | ≤ 6 hours | ≤ 6 hours | ≤ 6 hours |
| Key Degradation Mechanism | Ternary complex formation (SNIPER/BRD4/XIAP) | IAP antagonist binding-induced autoubiquitylation | Ternary complex formation |
This protocol is adapted from experiments performed in LNCaP human prostate cancer cells [2] [3].
Workflow Overview:
Materials:
Procedure:
To confirm that the observed protein loss is due to proteasomal degradation, a rescue experiment using specific inhibitors is essential [5].
Procedure:
This compound induces degradation through two distinct mechanisms, depending on the target protein [2]:
Mechanism Overview:
This mechanistic distinction was proven using inactive control compounds, SNIPER(BRD)-3 and SNIPER(BRD)-4 [2].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No degradation observed | Inactive compound | Verify activity with a positive control (e.g., check cIAP1 degradation). Use fresh stock solutions. |
| Weak degradation efficacy | Suboptimal concentration or duration | Perform a dose-response (0.01-1 µM) and time-course (1-24 h) experiment. |
| High non-specific toxicity | Off-target effects or solvent toxicity | Ensure DMSO concentration is ≤0.1%. Include a vehicle control and an IAP antagonist-only control. |
| Degradation not rescued by MG132 | Protein loss is not proteasome-mediated | Investigate alternative mechanisms, such as transcriptional repression or activation of other degradation pathways. |
The table below consolidates the key experimental parameters for inducing protein degradation with this compound in LNCaP cells [1].
| Parameter | Details |
|---|---|
| Cell Line | LNCaP human prostate tumor cells [1] |
| Effective Concentrations | 0.003 µM to 1 µM [1] |
| Optimal Concentration | 0.1 µM [1] |
| Incubation Time (General) | 6 hours to 24 hours [1] |
| Observation of Significant Degradation | Within 6 hours [1] |
| Target Proteins Degraded | BRD4, cIAP1, XIAP [1] |
| Key Mechanism | Ubiquitin-proteasome pathway [1] |
This protocol outlines the methodology for treating cells with this compound to observe degradation of BRD4, cIAP1, and XIAP, based on the Western blot analysis performed in the reference study [1].
1. Cell Culture and Seeding
2. Compound Preparation
3. Cell Treatment
4. Protein Extraction and Western Blot Analysis
The following diagrams illustrate the experimental workflow and the molecular mechanism of action of this compound.
Diagram 1: Experimental workflow for this compound treatment and analysis.
Diagram 2: Molecular mechanism of this compound induced protein degradation.
This compound represents a significant advancement in the field of targeted protein degradation, specifically designed as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER). This bifunctional molecule acts as a protein degradation inducer that simultaneously targets bromodomain-containing protein 4 (BRD4) and inhibitor of apoptosis proteins (IAPs) for proteasomal degradation. The compound consists of three key components: a BRD4-targeting ligand based on (+)-JQ-1, an IAP-binding ligand derived from LCL161, and a flexible linker connecting these two moieties. This strategic design enables this compound to recruit target proteins to E3 ubiquitin ligases, facilitating their ubiquitination and subsequent degradation by the proteasome, thereby expanding the therapeutic potential for cancer treatment strategies. [1] [2]
This compound (CAS Number: 2095244-54-3) has a molecular formula of C₅₃H₆₆ClN₉O₈S₂ and a molecular weight of 1056.73 g/mol. The compound appears as an off-white to light yellow solid in its pure form. When handling this compound, it is essential to use appropriate personal protective equipment, including gloves and lab coats, and to work in a well-ventilated area or chemical fume hood to minimize exposure. The compound should be allowed to reach room temperature before opening to prevent moisture condensation and subsequent degradation. [1] [3]
Proper storage conditions are critical for maintaining the stability and efficacy of this compound. The following table summarizes the optimal storage conditions based on current manufacturer specifications:
Table 1: this compound Storage Conditions and Stability
| Form | Temperature | Atmosphere | Container | Stability Duration |
|---|---|---|---|---|
| Lyophilized solid | -20°C | Nitrogen | Sealed, desiccated | 36 months [3] |
| DMSO stock solution | -20°C | Not specified | Airtight, low-adsorption | 1 month [3] |
| Aliquot stock solution | -80°C | Nitrogen | Airtight, low-adsorption | 6 months [1] |
| Working solution (in vivo) | -20°C | Not specified | Airtight | 1 month [1] |
For long-term storage of lyophilized material, maintaining a nitrogen atmosphere is essential to prevent oxidation and hydrolysis of the compound. The storage container should be tightly sealed and placed in a desiccated environment to protect against moisture, which can accelerate degradation. The DMSO stock solutions should be aliquoted into small, single-use portions to minimize freeze-thaw cycles, which can compromise compound integrity. Each aliquot should be clearly labeled with the preparation date, concentration, and batch information for proper tracking. [1] [3]
For routine laboratory use, this compound can be stored at -20°C with proper precautions:
For extended storage of bulk material or valuable stock solutions, the following protocol is recommended:
The preparation of working solutions requires careful attention to maintain compound integrity:
Purpose: This protocol details the procedure for evaluating this compound-mediated degradation of target proteins (BRD4, cIAP1, and XIAP) in LNCaP prostate cancer cells using Western blot analysis. [1]
Table 2: this compound Degradation Efficacy in LNCaP Cells [1]
| Target Protein | IC₅₀ Value | Significant Degradation Observed | Time Course |
|---|---|---|---|
| BRD4 | Not specified | ≥70% at 1 μM | 6 and 24 hours |
| cIAP1 | 6.8 nM | ≥80% at 1 μM | 6 and 24 hours |
| cIAP2 | 17 nM | Not specified | Not specified |
| XIAP | 49 nM | ≥75% at 1 μM | 6 and 24 hours |
This compound functions through a bifunctional mechanism that brings together target proteins (BRD4) and E3 ubiquitin ligases (IAPs) to form a ternary complex. This complex facilitates the ubiquitination of the target protein, marking it for recognition and degradation by the proteasome. The specific targets of this compound include BRD4, a member of the bromodomain and extraterminal (BET) family that regulates gene expression, and IAP family proteins (cIAP1, cIAP2, and XIAP) that function as both E3 ubiquitin ligases and regulators of apoptosis. The unique design of this compound allows for simultaneous degradation of both target classes, potentially enhancing anticancer efficacy through multiple mechanisms. [1] [2]
For in vivo studies, this compound requires specific formulations to ensure bioavailability and stability:
Formulation preparation: Based on manufacturer recommendations, two primary formulations can be used:
Solution preparation:
Administration: Dosing can be performed via various routes (intraperitoneal, intravenous, or oral gavage) depending on experimental requirements. For continuous dosing exceeding two weeks, Protocol 2 (corn oil formulation) is generally preferred due to better long-term stability.
Storage of formulated solutions: Formulated solutions should be prepared fresh and used immediately. If necessary, store at -20°C for up to 1 week with protection from light. [1]
Table 3: Troubleshooting Guide for this compound Experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor degradation efficacy | Compound degradation due to improper storage | Prepare fresh stock solutions; verify storage conditions |
| High background in Western blots | Non-specific antibody binding | Optimize antibody concentrations; include appropriate controls |
| Cell toxicity at low concentrations | Off-target effects | Titrate concentration; check cell viability more frequently |
| Precipitation in working solutions | Solvent incompatibility | Ensure proper solvent composition; filter before use |
| Inconsistent results between experiments | Compound instability | Use fresh aliquots; minimize freeze-thaw cycles |
The following DOT script visualizes the molecular mechanism of this compound:
The following DOT script illustrates the complete experimental workflow for this compound studies:
This compound represents a powerful tool for targeted protein degradation studies, particularly in cancer research contexts. Maintaining proper storage conditions at -20°C under nitrogen atmosphere is essential for preserving compound integrity and experimental reproducibility. The protocols outlined in this document provide comprehensive guidance for storage, reconstitution, and experimental application of this compound in both in vitro and in vivo settings. Regular verification of compound efficacy through degradation assays and careful attention to solution stability will ensure reliable and meaningful research outcomes. As the field of targeted protein degradation continues to evolve, this compound offers a valuable approach for investigating the therapeutic potential of simultaneous degradation of multiple protein targets. [1] [3] [2]
Product Description: this compound is a bifunctional degrader molecule, also known as a PROTAC (PROteolysis TArgeting Chimera), designed to target specific proteins for degradation. It is composed of three parts: a ligand for the Inhibitor of Apoptosis Proteins (IAPs), a linker, and a target protein ligand. This structure recruits the cellular ubiquitin-proteasome system to degrade specific proteins [1].
Intended Use & RUO Statement: This product is labeled "For Research Use Only." Not for use in diagnostic or therapeutic procedures. It is designed for in vitro biochemical and cellular research to investigate targeted protein degradation, E3 ligase function, and the roles of specific proteins in disease models. This product is not intended for human or veterinary diagnosis, therapeutic application, or any clinical use.
Mechanism of Action: The following diagram illustrates how this compound induces targeted protein degradation.
Key Quantitative Data The following table summarizes known biochemical data for this compound [1].
| Target | Assay Type | IC₅₀ / Potency | Experimental Context |
|---|---|---|---|
| cIAP1 | In vitro binding | 6.8 nM | Direct binding assay |
| cIAP2 | In vitro binding | 17 nM | Direct binding assay |
| XIAP | In vitro binding | 49 nM | Direct binding assay |
| BRD4, cIAP1, XIAP | Cellular degradation | DC₅₀ not specified | Degradation observed in cancer cells |
Detailed Protocol: Cellular Degradation Assay
This protocol outlines the methodology for evaluating target protein degradation by this compound in a cellular context.
1. Cell Culture and Seeding:
2. Compound Treatment:
3. Protein Lysate Preparation:
4. Target Protein Detection (Western Blotting):
5. Data Analysis:
The experimental workflow for this protocol is summarized below.
The table below details the solubility properties and preparation methods for stock and working solutions.
| Solution Type | Solvent | Solubility / Concentration | Preparation Protocol |
|---|
| Stock Solution | DMSO | ~66.67 mg/mL (~63.09 mM) [1] [2] | 1. Dissolve powder in high-quality, freshly opened DMSO to make a concentrated stock (e.g., 25 mg/mL). 2. Aliquot into single-use portions to minimize freeze-thaw cycles and water absorption. 3. Store at -20°C or -80°C under an inert atmosphere like nitrogen for long-term stability [1] [2]. | | In Vivo Working Solution (Protocol 1) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2] | ≥ 2.5 mg/mL (≥ 2.37 mM) | 1. Sequentially add the DMSO stock to PEG300 and mix well. 2. Add Tween-80 to the mixture and vortex. 3. Finally, add the saline to adjust to the final volume. This creates a clear solution suitable for many in vivo applications [1] [2]. | | In Vivo Working Solution (Protocol 2) | 10% DMSO + 90% Corn Oil [1] [2] | ≥ 2.5 mg/mL (≥ 2.37 mM) | 1. Add the DMSO stock solution directly to corn oil. 2. Mix thoroughly until a clear solution is achieved. Note: This protocol is recommended with caution for administration periods exceeding half a month [2]. |
Understanding the drug's mechanism and bioactivity is crucial for experimental design. The table below summarizes its key targets and typical usage in cell-based assays.
| Property | Description |
|---|---|
| Molecular Formula / Weight | C53H66ClN9O8S2 / 1056.73 g/mol [1] [2] |
| Primary Mechanism | Heterobifunctional PROTAC/SNIPER degrader that recruits IAP E3 ligases (cIAP1, XIAP) to tag target proteins like BRD4 for proteasomal degradation [1] [3]. |
| IC50 Values | cIAP1: 6.8 nM; cIAP2: 17 nM; XIAP: 49 nM [1] [2] [3]. |
| Key In Vitro Protocol (from reference) | Cell Line: LNCaP (human prostate cancer cells). Treatment: Incubate cells with 0.003 - 1 µM of this compound. Incubation Time: 6 to 24 hours. Result: Significant reduction in protein levels of BRD4, cIAP1, and XIAP observed via Western blotting [2] [3]. |
Here are solutions to common challenges you might face when working with this compound.
What is the best way to prepare a stable stock solution? Always use freshly opened, anhydrous DMSO. Aliquot the stock solution immediately after preparation and store it at -20°C or -80°C under a nitrogen atmosphere to prevent degradation from moisture and repeated freeze-thaw cycles [1] [2].
I see precipitation when diluting my stock solution into an aqueous buffer. What should I do? This is a common issue. Ensure you are using one of the recommended co-solvent systems (see table above) and always add the components sequentially, mixing thoroughly at each step. Sonication or gentle heating can help dissolve any precipitated material [1] [2].
My experimental results show inconsistent protein degradation. What could be wrong?
To help visualize its unique mechanism of action, here is a diagram illustrating how this compound facilitates protein degradation.
I hope this technical support guide helps you successfully troubleshoot your experiments with this compound.
The table below summarizes the key experimental conditions used in the primary research on this compound, which you can use as a starting point [1].
| Parameter | Details from Literature |
|---|---|
| Cell Line Used | LNCaP human prostate tumor cells [1] |
| Treatment Concentration | Optimal degradation observed at 0.1 µM [1] |
| Treatment Duration | Degradation observed within 6 hours of treatment [1] |
| Reported DMSO Concentration | Not explicitly stated |
Since the specific DMSO concentration is not listed, you will need to determine it experimentally. Here is a logical workflow to find the optimal concentration that balances compound solubility with cell health.
To ensure your experimental setup is correct, the diagram below illustrates the established mechanism of action of this compound and the expected outcomes you should validate in your assay [1].
Key Experimental Validation Steps [1]:
Q1: What is a safe starting point for DMSO concentration in my cell culture assays? A common and generally safe final concentration for in vitro cell culture is 0.1% (v/v). You can start here and run a viability assay to ensure it does not affect your specific cell line. For some cell types, concentrations up to 1% may be tolerated, but this requires rigorous validation [1].
Q2: The this compound compound is not staying in solution. What should I do? First, ensure your stock solution is prepared in 100% DMSO. If precipitation occurs at working concentrations, you can:
Q3: My negative control is also showing some degradation. What could be wrong? This could indicate that the DMSO concentration in your vehicle control is too high, causing stress. Re-confirm that the volume of DMSO is equal across all wells, including the control, and that it is at a non-toxic level (≤0.1%). Also, verify the integrity and specificity of your inactive SNIPER controls [1].
For successful degradation, it is crucial to use the compound within its established effective window. The following table summarizes key quantitative data from the literature.
| Parameter | Description / Value | Context / Cell Line | Source |
|---|---|---|---|
| Target IC₅₀ Values | cIAP1: 6.8 nM; cIAP2: 17 nM; XIAP: 49 nM [1]. | In vitro binding affinity. | [1] |
| Effective Degradation Concentration | 0.1 μM to 1 μM [1] [2]. | Near-complete degradation of BRD4, cIAP1, and XIAP in LNCaP cells. | [1, 8] |
| Treatment Duration | Degradation observed within 6 hours; maximal effect by 24 hours [1]. | LNCaP cells. | [1] |
| Solubility / Stock Solution | 66.67 mg/mL (63.09 mM) in DMSO [1]. | For in vitro studies; hygroscopic DMSO can impact solubility. | [1] |
Here are answers to common experimental issues, based on proposed degradation mechanisms and experimental data.
Q1: I see no degradation of my target protein (BRD4) after treatment. What could be wrong?
Q2: Why is cIAP1 degraded, but BRD4 and XIAP are not?
Q3: The degradation seems inefficient or incomplete in my cell line. How can I optimize this?
The diagrams below illustrate the different degradation mechanisms for cIAP1 versus BRD4/XIAP, which is central to troubleshooting.
Diagram 1: cIAP1 Autodegradation Pathway
Diagram 2: BRD4 & XIAP Ternary Complex Pathway
What are SNIPERs? SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) is a targeted protein degradation technology similar to PROTACs. SNIPERs are heterobifunctional molecules that recruit IAP (Inhibitor of Apoptosis Protein) E3 ubiquitin ligases to tag a specific Protein of Interest (POI) for degradation by the proteasome [1] [2].
The diagram below illustrates the core mechanism and a general experimental workflow for using SNIPERs.
Unexpected cell death or poor health in your experiments can stem from several factors. The table below outlines common issues, potential causes, and recommended actions.
| Problem Area | Potential Cause | Recommended Action |
|---|---|---|
| Compound Toxicity | On-Target Toxicity: Essential protein degradation. | Confirm link between target loss and viability defect. Use rescue experiments (e.g., add back stable POI) [2]. |
| Off-Target Toxicity: SNIPER engages unintended proteins. | Check selectivity (e.g., proteome-wide analysis). Use negative control compound (inactive isomer). | |
| Linker-Dependent Toxicity: Linker chemistry causes non-specific interactions. | Synthesize/test analogs with different linkers [2]. | |
| Experimental Conditions | Concentration Too High | Perform a full dose-response curve. Degradation often occurs at lower concentrations than toxicity [2]. |
| Treatment Time Too Long | Perform a time-course experiment. Transient exposure may be sufficient for degradation. | |
| Cell Seeding Density | Optimize cell density at time of treatment; avoid over- or under-confluency [3]. | |
| Assay Interpretation | Viability Assay Interference | Confirm results with orthogonal assays (e.g., ATP-based luminescence and dye exclusion) [4]. |
| Misinterpretation of Cytostasis | Distinguish true cell death from proliferation arrest using assays for apoptosis/necrosis [4]. |
When working with SNIPERs and other degraders, keep these broader principles in mind:
Q1: My SNIPER effectively degrades the target protein but also causes significant cell death. Is this expected? This can be expected if your target protein is essential for cell survival—this is often the intended therapeutic effect in cancer research. However, you must rule out off-target toxicity. Conduct rescue experiments and compare the effects to other target-specific inhibitors [2].
Q2: How can I confirm that cell death is specifically due to the intended mechanism of the SNIPER?
Q3: Are there specific cell viability assays that are better for use with SNIPERs? No single assay is perfect. It is highly recommended to use multiple assays based on different principles to get an accurate picture [4]. For instance:
I hope this structured guide provides a solid foundation for troubleshooting your SNIPER experiments.
The following table consolidates the key quantitative data for preparing and storing SNIPER(BRD)-1 stock solutions.
| Aspect | Details |
|---|---|
| Molecular Weight | 1056.73 g/mol [1] [2] |
| Standard Purity | ≥98% [1] |
| Solvent for Stock | DMSO [1] [2] |
| Solubility in DMSO | ~66.67 mg/mL (~63.09 mM) [1] [2] |
| Powder Storage | -20°C for 3 years or 4°C for 2 years. Store in a sealed, protected environment (e.g., under nitrogen) and avoid moisture [1]. |
| Stock Solution Storage (DMSO) | -80°C: 6 months [1] [2] -20°C: 1 month (stored under nitrogen) [1] [2] | | Key Consideration | Hygroscopic DMSO can impact solubility; use newly opened DMSO for optimal results [2]. Avoid repeated freeze-thaw cycles [1]. |
Here are detailed methodologies for preparing working solutions for in vitro and in vivo experiments, based on the supplier's recommendations.
This protocol creates a clear solution using a mixture of solvents suitable for animal studies [1] [2].
This protocol uses corn oil as a carrier, which is common for oral dosing in animal models [1] [2].
This question-and-answer section addresses common issues researchers might face.
Q: I see precipitate in my working solution after storage. What should I do? A: Precipitation can occur over time or due to improper handling. For working solutions intended for in vivo use, it is recommended to prepare them freshly for each experiment and avoid storing them [1]. If you must store a working solution, briefly warm it and vortex it to re-dissolve any precipitate, then check for clarity before use.
Q: My experimental results show inconsistent degradation of BRD4. Could the stock solution be degraded? A: Yes, degraded or improperly stored stock solution is a common source of inconsistency. To troubleshoot:
Q: The powder does not dissolve completely in DMSO. What could be the reason? A:
The following diagram illustrates the logical workflow for troubleshooting stock solution issues, helping to systematically identify and resolve problems.
Q: What are the observed off-target effects of this compound? A key study shows that in addition to its intended target (BRD4), this compound also degrades the E3 ubiquitin ligases cIAP1 and XIAP [1] [2]. This occurs because the SNIPER molecule uses an IAP antagonist as one of its ligands. The degradation of these ligases is an off-target effect that must be considered in experimental design.
Q: What are the different mechanisms for these off-target effects? Research indicates that cIAP1 and XIAP are degraded through different mechanisms, as summarized in the table below [1].
| Protein Degraded | Mechanism | Required Ternary Complex? |
|---|---|---|
| cIAP1 | Triggered by the IAP antagonist module, inducing autoubiquitylation and degradation [1]. | No [1] |
| XIAP | Requires the formation of a ternary complex (BRD4-SNIPER-XIAP) [1]. | Yes [1] |
| BRD4 | Requires the formation of a ternary complex (BRD4-SNIPER-IAP) [1]. | Yes [1] |
The workflow below illustrates the experimental approach used to determine these mechanisms.
Q: How can I control for or reduce these specific off-target effects? Based on the known mechanisms, you can consider the following troubleshooting approaches:
For comprehensive context, the search results also detailed Sniper-Cas9, a high-fidelity variant of the CRISPR-Cas9 nuclease engineered to minimize off-target gene edits while maintaining high on-target activity [3] [4]. It was discovered using a directed evolution screen in E. coli [3]. This is a separate tool from the SNIPER(BRD) chimera.
While data for a specific "SNIPER(BRD)-1" is unavailable, the table below summarizes key quantitative findings from a seminal study on SNIPER(ER), which shares the same core technology. The principles of concentration and time dependence are directly applicable to optimizing any SNIPER molecule [1].
| Parameter | Description | Experimental Value(s) |
|---|---|---|
| Potent Degradation Concentration | Concentration at which 50% target protein reduction (DC₅₀) is observed. | SNIPER(ER)-87: ~3 nM (in MCF-7 cells) [1]. |
| Maximum Efficacy Concentration | Concentration for maximum degradation. | SNIPER(ER)-87: ~100 nM [1]. |
| Kinetics of Degradation | Time for initial and maximal target protein knockdown. | Significant reduction within 1 hour; maximum degradation sustained for at least 48 hours [1]. |
| Critical Control Experiment | Confirming the chimera is required, not just ligand mix. | Combination of free IAP antagonist + ER ligand did not degrade ERα [1]. |
This workflow adapts the experimental methodology from the identified research to help you establish optimal conditions for your cell lines [1].
Dose-Response Analysis (Steps 1 & 2)
Kinetic Analysis (Step 3)
Mechanism Validation (Step 4)
| Question | Answer & Troubleshooting Tip |
|---|
| No degradation is observed at high concentrations. | - Verify Mechanism: Confirm UPS-dependence with a proteasome inhibitor. No rescue suggests an off-target or non-productive mechanism [1].
The following diagram illustrates the molecular mechanism by which a SNIPER molecule brings about the specific degradation of BRD4, integrating key validation steps from the protocol [1].
I hope this technical guide provides a solid foundation for your work. The principles outlined here for concentration, kinetics, and mechanistic validation are universal starting points for characterizing targeted degraders.
Q1: Why is my SNIPER(BRD)-1 degrading cIAP1 but not BRD4 or XIAP?
Q2: What cellular factors can spontaneously counteract this compound activity?
Q3: Are there specific E3 ligases that are more effective for degrading BRD4 with SNIPERs?
| Potential Issue | Underlying Principle | Suggested Solution |
|---|---|---|
| Low Ternary Complex Efficiency | Inefficient formation of the BRD4-SNIPER-XIAP complex prevents ubiquitination [1]. | Co-treat with pathway inhibitors (e.g., PARG inhibitor) to promote complex formation [2]. |
| Target Protein Stabilization | Chaperone proteins like HSP90 protect BRD4 from degradation [2]. | Use an HSP90 inhibitor (e.g., Luminespib) to disrupt this protective function [2]. |
| Insufficient Ubiquitination | Inadequate ubiquitin chain formation on BRD4 after complex assembly [2]. | Co-treatment with a PARG inhibitor can promote TRIP12-mediated K29/K48-branched ubiquitination [2]. |
| Use of Inactive Compound | An N-methylated IAP ligand or the (-)-JQ1 enantiomer prevents key binding interactions [1]. | Verify the chemical structure and stereochemistry of your this compound compound. |
The following table summarizes compounds identified in a 2024 study that enhance BRD4 degradation induced by PROTACs, which can be applied to SNIPER strategies [2].
| Enhancing Compound | Target Pathway | Effect on BRD4 Degradation | Proposed Mechanism of Action |
|---|---|---|---|
| PDD00017273 | PARG Inhibition | Enhancement | Facilitates chromatin dissociation of BRD4 and formation of the ternary complex; promotes TRIP12-mediated branched ubiquitination [2]. |
| GSK2606414 | PERK Inhibition | Enhancement | Counteracts cellular pathways that spontaneously repress degradation (specific mechanism under investigation) [2]. |
| Luminespib | HSP90 Inhibition | Enhancement | Promotes BRD4 degradation at a step after ubiquitylation, likely by disrupting protein stability [2]. |
This protocol is adapted from a 2024 study to assess the effect of pathway inhibitors on this compound efficiency [2].
This protocol is based on a 2019 study that elucidates the mechanism of this compound [1].
The diagram below illustrates how the identified inhibitors enhance the this compound induced degradation pathway.
Working with hygroscopic solutions like those of SNIPER(BRD)-1 in DMSO requires careful attention to prevent water absorption, which can affect compound stability and experimental results.
Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it readily absorbs water from the atmosphere [1]. This can lead to:
For a BRD4 degrader like this compound, maintaining solution integrity is crucial for obtaining reliable and reproducible biological data.
Follow this workflow to minimize water absorption when preparing your stock solutions.
Q1: How can I tell if my DMSO stock solution has absorbed water?
Q2: My compound has precipitated. Can I redissolve it?
Q3: What is the best long-term storage method?
Q4: Are there any safety considerations specific to handling DMSO?
| Practice | Recommendation | Rationale |
|---|---|---|
| DMSO Quality | Use spectrophotometric or anhydrous grade DMSO from a newly opened bottle. | Ensures lowest initial water content and avoids contaminants. |
| Aliquoting | Divide stock into small, single-use vials. | Prevents repeated exposure of the main stock to air and moisture. |
| Storage Vessels | Use sealed vials with Teflon-lined caps or seal with parafilm. | Creates a physical barrier against atmospheric moisture. |
| Thawing | Thaw frozen aliquots rapidly in a desiccator at room temperature. | Minimizes time for condensation to form on the cold vial. |
| Quality Control | Record the date of opening for DMSO bottles and date of preparation for stock solutions. | Ensures traceability and helps troubleshoot failed experiments. |
Based on supplier specifications, here are the recommended storage conditions for SNIPER(BRD)-1:
| Condition | Specification |
|---|---|
| Form Stored | Powder (off-white to light yellow solid) |
| Short-Term Storage | -20°C (for powder) [1] |
| Long-Term Storage | -80°C (for solutions, up to 6 months) [2] |
| Protective Atmosphere | Store under nitrogen [2] |
| Shipping Condition | Room temperature (stable for a few days) [1] |
For preparing stock solutions, the suppliers provide the following protocols and stability information:
| Aspect | Recommendation / Value |
|---|---|
| Solvent | DMSO [1] [2] |
| Solubility in DMSO | ~66.67 mg/mL (~63.09 mM) [1] [2] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (stored under nitrogen) [2] |
| In-Vivo Formulation Stability | Use freshly prepared solutions for optimal results [1] |
Preparation example for in vivo studies: You can prepare a working solution by sequentially adding co-solvents.
The relationship between storage conditions and compound stability can be visualized as follows. Note that while specific data on this compound freeze-thaw cycles is unavailable, these general principles for handling sensitive reagents apply.
Given the lack of specific data, it is highly advisable to aliquot this compound stock solutions upon first preparation to minimize freeze-thaw cycles.
Q: What happens if this compound undergoes multiple freeze-thaw cycles? While specific data for this compound is unavailable, general principles of handling sensitive biochemical reagents apply. Multiple freeze-thaw cycles can lead to:
Q: How should I handle this compound to ensure maximum stability?
The table below summarizes the key chemical and functional information for this compound. [1]
| Property | Description |
|---|---|
| Description | Heterobifunctional degrader (PROTAC/SNIPER) that targets BRD4 and IAP proteins. [1] |
| Molecular Formula | C53H66ClN9O8S2 [1] |
| Molecular Weight | 1056.73 g/mol [1] |
| Purity | 98% [1] |
| Key Degradation Targets | BRD4, cIAP1, cIAP2, XIAP [1] |
| Reported IC₅₀ Values | BRD4: 6.8 nM; cIAP1: 17 nM; cIAP2 & XIAP: 49 nM [1] |
| Ligand for Target Protein | (+)-JQ1 (binds to BRD4) [1] |
| Ligand for E3 Ligase | LCL-161 (binds to IAPs) [1] |
| Primary Mechanism | Recruits Inhibitor of Apoptosis Proteins (IAPs, a class of E3 ubiquitin ligase) to tag the target proteins (like BRD4) with ubiquitin, leading to their degradation by the proteasome. [2] [1] |
The following diagram illustrates the event-driven mechanism by which this compound induces target protein degradation, which is fundamental to understanding its experimental behavior.
Based on the general principles of IAP-based degraders (SNIPERs), here are answers to potential technical questions.
Q: What is the key difference between this compound and a traditional BRD4 inhibitor like JQ1?
Q: Why does this compound also degrade cIAP1 and other IAPs?
Q: What are the most critical controls for a degradation assay with this compound?
Mechanism and Key Findings
This compound is a chimeric molecule designed to induce the degradation of target proteins like BRD4 by recruiting inhibitor of apoptosis proteins (IAPs), which act as E3 ubiquitin ligases [1].
The table below summarizes the activity profiles of key SNIPER molecules from the study [1].
| Compound | IAP Binding Affinity | Degrades BRD4? | Degrades cIAP1? | Degrades XIAP? | Key Finding |
|---|---|---|---|---|---|
| This compound | High (IC50: 6.8-49 nM) | Yes | Yes | Yes | Active degrader; requires ternary complex for BRD4/XIAP loss. |
| SNIPER(BRD)-3 | Very Low (IC50: >1000 nM) | No | No | No | Loss of IAP binding ablates all degradation activity. |
| SNIPER(BRD)-4 | High (IC50: 8.4-47 nM) | No | Yes | No | Loss of BRD4 binding prevents BRD4/XIAP degradation. |
| LCL-161 + (+)-JQ1 (Mix) | N/A | No | Yes | No | Confirms cIAP1 degradation is via IAP antagonist binding alone. |
For reliable detection of protein degradation, follow these optimized protocols and best practices.
The following workflow synthesizes best practices for robust and publishable results [2] [3] [4].
Protein Extraction and Sample Preparation: Use a suitable lysis buffer like RIPA buffer supplemented with a protease inhibitor cocktail to prevent protein degradation [2] [3]. For quantitative comparisons, the BCA assay is recommended for its accuracy and compatibility with common detergents [2]. Always denature samples with loading buffer containing a reducing agent like DTT [2].
Normalization Strategy: For degradation studies, Total Protein Normalization (TPN) is now considered the gold standard over housekeeping proteins (e.g., GAPDH, β-actin) [4]. TPN is more reliable because housekeeping protein expression can vary with cell type and experimental conditions, and their abundant expression often leads to signal saturation [4]. TPN can be achieved with a total protein stain (e.g., No-Stain Protein Labeling Reagent) applied to the membrane before blocking [4].
Detection and Analysis: Quantitative Fluorescent Western Blotting (QFWB) using fluorescently labeled secondary antibodies and a digital imager provides a wider linear dynamic range than traditional chemiluminescence (ECL), making it superior for accurate quantification [3]. Always save original, unprocessed images, as many journals require them as supplementary information [5].
| Problem | Possible Cause | Solution |
|---|---|---|
| No Degradation of BRD4 | Incorrect ternary complex formation; inactive compound. | Verify activity with positive control (e.g., dBET1 [6]); use SNIPER(BRD)-3/4 as negative controls [1]. |
| No Degradation of cIAP1 | IAP antagonist moiety not binding. | Use SNIPER(BRD)-3 as a control to confirm IAP binding is crucial [1]. |
| High Background | Non-specific antibody binding or insufficient blocking. | Optimize antibody concentrations; extend blocking time; try BSA instead of milk [2]. |
| Non-specific Bands | Primary antibody concentration too high or not specific. | Titrate primary antibody; include a recombinant protein positive control [2] [3]. |
| High Variation Between Replicates | Inconsistent protein loading or transfer. | Switch to Total Protein Normalization (TPN) instead of a single housekeeping protein [4]. |
Adhering to journal guidelines from the start will prevent delays in publication.
| Feature | IAP-based Degraders (SNIPERs) | CRBN/VHL-based PROTACs |
|---|---|---|
| E3 Ligase | IAP (cIAP1, XIAP) [1] [2] | Primarily CRBN or VHL [3] [4] |
| Common Ligands | LCL-161, Bestatin, MV1 derivatives [2] | Thalidomide derivatives (for CRBN); Hydroxyproline-based (for VHL) [4] |
| Key Characteristics | - Can induce degradation of both POI and IAPs (dual degradation) [2]
The core difference between the two platforms lies in the E3 ubiquitin ligase they recruit. The following diagrams illustrate the specific degradation mechanisms.
This diagram shows how SNIPERs recruit IAP family E3 ligases to tag the target protein for proteasomal degradation.
This diagram shows the more common PROTAC mechanism, which often recruits the CRBN E3 ligase, leading to the same degradation outcome.
A typical experimental workflow to generate the data for a comparison involves several key steps, from initial design to functional validation [8] [6].
Based on the available literature, here is a summary of the practical considerations for each platform:
The absence of a direct comparison for "SNIPER(BRD)-1" highlights that the performance is highly dependent on the specific chemical structure of the degrader. The optimal choice must be determined empirically through the experimental workflow outlined above.
The following table summarizes the core characteristics of JQ-1 and SNIPER(BRD4)-1 based on the available data.
| Feature | JQ-1 | SNIPER(BRD4)-1 |
|---|---|---|
| Type of Molecule | BET Bromodomain Inhibitor [1] | PROTAC/SNIPER Degrader [2] [3] |
| Primary Mechanism | Competitively binds to bromodomains of BET proteins (BRD2/3/4/T), displacing them from acetylated chromatin and inhibiting transcription [4] [1]. | Recruits BET proteins (like BRD4) to E3 ubiquitin ligases (IAP), tagging them for destruction by the proteasome [2] [3]. |
| Key Effect on Target Protein | Suppresses function; reduces MYC transcription and other oncogenic programs in many contexts [4]. | Induces ubiquitination and degradation; documented to reduce BRD4 levels by >70% [3]. |
| Reported Potency (DC50/IC50) | IC50 of 77 nM and 33 nM for the first and second bromodomains of BRD4 [1]. | DC50 between 3 nM and 10 nM for BRD4 degradation [3]. |
| Key Advantages | Well-established as a chemical probe; reversible action [1]. | Event-driven catalysis, potential for sustained effects after removal; can overcome resistance to inhibitors [2] [3]. |
| Major Limitations | Short plasma half-life (~1 hour); effects are often transient; can exhibit off-target toxicity [4] [5]. | Can induce simultaneous degradation of IAPs (e.g., cIAP1); more complex molecular properties [2] [6]. |
The most fundamental difference between these molecules lies in their mechanism of action. The following diagram illustrates the distinct pathways they engage.
The data for SNIPER(BRD4)-1 shows it achieves degradation at low nanomolar concentrations (DC50 3-10 nM) [3]. This high potency is a hallmark of the PROTAC/SNIPER approach. In the cited study, it induced profound (>70%) degradation of BRD4 [3].
For researchers, choosing between these tools depends heavily on the experimental question:
A critical consideration for SNIPERs is their "dual-pharmacology." They are designed to degrade the target protein (e.g., BRD4) but can also cause the degradation of the recruited IAP E3 ligase itself (such as cIAP1) [2] [6]. This simultaneous action can be beneficial for killing cancer cells but must be accounted for in data interpretation.
To evaluate a degrader like SNIPER(BRD4)-1, a standard cellular protocol can be followed. The workflow below outlines the key steps.
Key Methodological Details:
The comparison between an inhibitor and a degrader is a powerful illustration of the paradigm shift in drug discovery. While JQ-1 is an excellent tool for probing BET biology, its therapeutic translation is hampered by a short half-life and transient effects [4] [5]. SNIPERs and other PROTACs offer a promising strategy to overcome these limitations by catalytically destroying the target protein, which can lead to more potent and durable responses [7] [3].
Future research directions include:
The table below summarizes the key quantitative data available for SNIPER(BRD)-1 from a commercial supplier's data sheet [1].
| Target Protein | Reported IC50 (nM) | Experimental Context / Notes |
|---|---|---|
| cIAP1 | 6.8 nM | In vitro binding affinity [1] |
| cIAP2 | 17 nM | In vitro binding affinity [1] |
| XIAP | 49 nM | In vitro binding affinity [1] |
| BRD4 | Protein level reduction observed | Cell-based functional assay: Induced degradation in LNCaP cells after 6-24 h treatment (0.003-1 μM) [1]. |
While direct validation protocols for this compound are not detailed in the search results, the following information provides context on how its activity is validated and how SNIPERs work.
Core Mechanism of SNIPERs: SNIPERs are chimeric molecules designed to recruit IAP family E3 ubiquitin ligases (like cIAP1 and XIAP) to a target protein, leading to its ubiquitination and degradation by the proteasome [2] [3] [4]. A key characteristic is their ability to induce the simultaneous degradation of both the target protein and the IAPs themselves (like cIAP1) [3].
Key Experimental Evidence for Degradation: For the related SNIPER(ER)-87, the following mechanistic experiments were conducted to confirm that protein reduction was due to targeted degradation [2]:
Distinct Mechanism from PROTACs: SNIPERs are often discussed alongside PROTACs, as both are Targeted Protein Degradation (TPD) technologies [5]. A primary distinction is the E3 ligase recruited. While many PROTACs use ligands for VHL or CRBN, SNIPERs specifically use IAP antagonists [3] [4]. This can be advantageous in cancers that overexpress IAPs [3].
Challenge of Limited E3 Ligands: A major challenge in the broader TPD field is the limited number of E3 ligases for which small-molecule recruiters are available. Expanding this toolkit is an active area of research to improve the applicability and selectivity of degraders [5].
The diagram below outlines a general experimental workflow, based on the methodologies cited for related SNIPERs, to validate the activity and mechanism of a protein degrader like this compound.
| Property | Description |
|---|---|
| Technology Type | Specific and nongenetic IAP-dependent protein eraser (SNIPER), a class of IAP-based PROTAC [1] |
| Target Protein (POI) | Bromodomain-containing protein 4 (BRD4) [2] [3] |
| E3 Ligase Ligand | LCL-161 derivative (recruits cIAP1, cIAP2, and XIAP) [1] [2] |
| Target Protein Ligand | (+)-JQ-1 [2] |
| Key In-Vitro Findings | Significantly reduces protein levels of BRD4, cIAP1, and XIAP in LNCaP cells after 6-24 hours of treatment (0.001-1 µM) [2] |
While direct comparative data is limited, the table below contrasts this compound with other well-known BET degraders based on their core design and available public data.
| Degrader Name | E3 Ligase Recruited | Target Protein Ligand | Key Differentiating Features |
|---|---|---|---|
| This compound | IAP (cIAP1/2, XIAP) [1] [2] | (+)-JQ-1 [2] | Parallel degrading pathways via multiple IAPs [1]. |
| dBET1 [4] | CRBN [4] | (+)-JQ-1 [4] | Early proof-of-concept CRBN-based degrader; rapid BRD4 depletion [4]. |
| ARV-825 [4] | CRBN [4] | (+)-JQ-1 [4] | Uses a different linker from dBET1; sustains BRD4 suppression longer than dBET1 (in MV4;11 cells) [4]. |
| MZ1 [4] | VHL [4] | (+)-JQ-1 [4] | Demonstrated selectivity for BRD4 over BRD2/3 [4]. |
A key distinguishing feature of this compound is its mechanism of action, which you can visualize in the pathway below.
For researchers to replicate or compare studies, here are the key experimental details from the this compound literature:
To build a more comprehensive and objective comparison guide, I suggest you:
The table below compares the core principles of SNIPERs (also known as PROTACs) against traditional inhibitors.
| Feature | Traditional BRD4 Inhibitors | SNIPERs/PROTACs (e.g., against BRD4) |
|---|---|---|
| Core Mechanism | Occupancy-driven; binds to and blocks BRD4's bromodomain to inhibit its function [1]. | Event-driven; induces ubiquitination and proteasomal degradation of the BRD4 protein [2] [3]. |
| Selectivity Basis | Relies on differential binding affinity to bromodomains of BET family proteins (BRD2, BRD3, BRD4, BRDT) [4]. | Relies on formation of a productive ternary complex (POI:SNIPER:E3 Ligase); degradation can be selective even with non-selective ligands [4]. |
| Effect on Protein | Reversible inhibition of function; protein levels remain unchanged. | Irreversible removal of the entire protein from the cell [2]. |
| Key Advantage | Well-established class; multiple candidates in clinical trials [1]. | Potential to degrade only specific BRD proteins (e.g., BRD4 but not BRD2/3), overcoming non-selective inhibition issues [4]. |
To demonstrate the superior selectivity of a SNIPER compound, you would typically design experiments as shown in the workflow below and detailed in the subsequent protocols.
The following methodologies are used to generate the data for a comparison guide.
Immunoblotting (Western Blot)
Global Proteomics (Mass Spectrometry)
Functional/Phenotypic Assays
Ternary Complex Analysis
The table below compares the fundamental principles of these two therapeutic strategies.
| Feature | Occupancy-Driven Pharmacology | Event-Driven Pharmacology (e.g., SNIPERs/PROTACs) |
|---|---|---|
| Primary Mechanism | Inhibits protein function by binding to it [1]. | Induces degradation of the target protein by the cell's own machinery [1] [2]. |
| Action | Inhibition | Degradation |
| Key Limitation | Requires high, sustained drug exposure; potential for drug resistance [1]. | Catalytic and sub-stoichiometric; can target non-enzymatic functions [2] [3]. |
| Key Advantage | Faster kinetics [1]. | Sustained effect from a single dose; can target non-enzymatic functions [2] [3]. |
SNIPERs are heterobifunctional molecules that recruit IAP (Inhibitor of Apoptosis Protein) E3 ubiquitin ligases to tag the target protein for degradation [2]. This compound is designed to degrade BRD4, cIAP1, and XIAP proteins [4].
The mechanism can be visualized as follows, showing how this compound brings the E3 ubiquitin ligase complex together with the target protein to induce its degradation:
Compared to traditional BRD4 inhibitors, this compound offers key advantages and demonstrates potent degradation activity in experimental models.
| Feature | Description | Experimental Evidence |
|---|---|---|
| Catalytic Activity | Operates catalytically; one molecule can degrade multiple target proteins [2] [3]. | Event-driven mechanism allows for recycling and reuse of the SNIPER molecule [2]. |
| Degradation Potency | Effectively reduces levels of multiple oncoproteins [4]. | In LNCaP cancer cells, this compound significantly reduced levels of BRD4, cIAP1, and XIAP proteins [4]. |
| Target Selectivity | High potency against specific IAP family members [4]. | IC50 values of 6.8 nM (cIAP1), 17 nM (cIAP2), and 49 nM (XIAP) [4]. |
The primary evidence for this compound's efficacy comes from cell-based degradation assays, typically performed as follows [4]:
For a researcher, the strategic value of this compound and similar degraders lies in their ability to:
The table below summarizes the core characteristics of this compound based on the search results.
| Attribute | Description |
|---|---|
| Technology | Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) [1]. |
| Target Protein | Bromodomain-containing protein 4 (BRD4) [1] [2]. |
| Mechanism of Action | Heterobifunctional molecule that recruits Inhibitor of Apoptosis Proteins (IAPs, E3 ubiquitin ligases) to ubiquitinate and degrade BRD4 via the proteasome [1] [2]. |
| Key Structural Components | • Target Ligand: (+)-JQ-1 (a BET inhibitor) [1] [2]. • E3 Ligase Ligand: A derivative of the IAP antagonist LCL-161 [1] [2]. • Linker: Connects the two ligands [1]. | | IAP Binding Affinity (IC₅₀) | • cIAP1: 6.8 nM • cIAP2: 17 nM • XIAP: 49 nM [2] |
The mechanism of action involves forming a ternary complex to induce target degradation, as illustrated below.
A key mechanistic insight for this compound is its dual pathway for degrading different proteins [1]:
While specific side-by-side experimental data for this compound was not fully available in the search results, its event-driven mechanism provides theoretical and widely acknowledged advantages over traditional occupancy-driven inhibitors.
| Feature | Occupancy-Driven Inhibitors (e.g., JQ-1) | Event-Driven Degraders (e.g., this compound) |
|---|---|---|
| Primary Mode of Action | Block target protein's activity [3]. | Destroy the target protein [3] [4]. |
| Effect on Non-Enzymatic Functions | Often ineffective against scaffold functions [5]. | Eliminates all protein functions (enzymatic & scaffold) [5]. |
| Pharmacology | Require high systemic exposure for continuous inhibition [3]. | Catalytic; one molecule can degrade multiple target proteins [3] [4]. |
| Potential for Resistance | Susceptible to resistance from target overexpression or mutation [5]. | May overcome resistance due to its catalytic nature [5]. |
The search results indicate key experimental observations for this compound, though specific quantitative degradation data (like DC₅₀) was not available.
A general workflow for a key degradation assay is outlined below.
The information available through this search is sufficient to outline the core mechanism and theoretical advantages of this compound. However, for a rigorous comparative guide, more granular experimental data is needed.
To build a more comprehensive guide, I suggest you:
The term SNIPER stands for Specific and Non-genetic IAP-dependent Protein Eraser [1]. SNIPERs are chimeric molecules similar to PROTACs (Proteolysis Targeting Chimeras), designed to induce ubiquitination and proteasomal degradation of target proteins by recruiting ubiquitin ligases such as cIAP1 [2].
While data for SNIPER(BRD)-1 is not available in the search results, other BRD4-targeting degraders have been studied. The table below summarizes a selective BRD4-targeting PROTAC for reference, demonstrating the type of data researchers in this field utilize.
| Compound Name | Target | E3 Ligase | Cancer Cell Lines Tested | Key Experimental Findings (Degradation) | Key Experimental Findings (Anti-proliferation) |
|---|
| PROTAC 6b [3] | BRD4 (selective over BRD2/3) | CRBN | HCC1806 (BLBC), HCC1937 (BLBC) | • DC50 (HCC1806): < 0.01 μM at 48h • DC50 (HCC1937): ~0.1 μM at 48h • Time-dependent degradation: Most BRD4 degraded within 12h at 0.1 μM [3] | • Inhibited cell growth in sensitive BLBC lines • Suppressed tumor growth in HCC1806 xenograft mouse model [3] |
The following workflow generalizes the key methods used to evaluate a different SNIPER molecule, SNIPER(TACC3), which could serve as a reference for standard assays in this research domain [2].
The search results do not contain a direct head-to-head comparison for this compound. However, the data on PROTAC 6b shows that highly selective BRD4 degradation is achievable and can be a potent strategy, particularly in certain cancer subtypes like BLBC [3].
To further your research, I suggest these steps:
SNIPER(BRD)-1 is a heterobifunctional degrader that targets BRD4, cIAP1, and XIAP proteins for proteasomal degradation [1] [2]. Its action is "event-driven," catalytically inducing ubiquitination and degradation without needing to permanently inhibit the target protein [3] [4].
A key finding is that this compound degrades cIAP1 and XIAP through different mechanisms. cIAP1 degradation is triggered simply by the IAP antagonist (LCL-161 derivative) binding, which induces autoubiquitylation. In contrast, degrading XIAP and BRD4 requires the formation of a stable ternary complex where the SNIPER molecule simultaneously binds both the target protein (via JQ-1) and the E3 ligase [1]. The diagram below illustrates this process.
Traditional endpoint assays provide an incomplete picture of degrader performance. Modern live-cell kinetic analysis reveals the full dynamics of the degradation process [5].
Key kinetic parameters measured include:
These parameters are crucial for distinguishing between degraders that might look similar in a single endpoint assay [5]. The workflow below outlines how such kinetic data is generated.
While the search results confirm this compound's activity, they lack the full kinetic dataset for a direct comparison. The table below summarizes the available quantitative information.
| Parameter | This compound Experimental Data |
|---|---|
| Target Proteins | BRD4, cIAP1, XIAP [1] [2] |
| IAP Binding Affinity (IC₅₀) | cIAP1: 6.8 nM; cIAP2: 17 nM; XIAP: 49 nM [1] [2] |
| Effective Concentration | Reduces protein levels in LNCaP cells at 0.1 µM within 6 hours [1] |
| Key Kinetic Differentiator | Ternary complex formation required for BRD4/XIAP degradation; different mechanism for cIAP1 [1] |
Other degraders like CFT-2718 have shown potent BRD4 degradation in solid tumor models [6], but the published literature does not provide a head-to-head kinetic comparison with this compound.